molecular formula C19H20F3N3O2 B2555057 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034575-66-9

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2555057
CAS No.: 2034575-66-9
M. Wt: 379.383
InChI Key: CSIOTEZAPVBLMF-UHFFFAOYSA-N
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Description

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H20F3N3O2 and its molecular weight is 379.383. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

A study by Merugu, Ramesh, and Sreenivasulu (2010) reported the microwave-assisted synthesis of related compounds involving piperidin-1-yl phenyl ethanone, which were then screened for their antibacterial activity. This research highlights the potential of using such compounds in developing new antibacterial agents Merugu, Ramesh, & Sreenivasulu, 2010.

Hydrogen-Bonding Patterns in Enaminones

A study by Balderson, Fernandes, Michael, and Perry (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds with piperidin-2-ylidene ethanone structures. This research provides insights into the molecular interactions and stability of such compounds, which could be relevant for designing molecules with specific properties Balderson, Fernandes, Michael, & Perry, 2007.

Condensation Reactions with 3-Formylchromone

Halnor, Dalvi, Joshi, Gill, and Karale (2006) described the condensation reactions of 3-formylchromones with related compounds, leading to the synthesis of various chromon-4-ones. This work contributes to the field of organic synthesis, demonstrating the versatility of such compounds in forming diverse chemical structures Halnor, Dalvi, Joshi, Gill, & Karale, 2006.

Synthesis and Antifolate Properties

Degraw, Christie, Colwell, and Sirotnak (1992) conducted research on the synthesis and antifolate properties of compounds, including those with piperidin-1-yl phenyl structures. Their findings contribute to the understanding of how such compounds can be used to inhibit specific biological processes, which is crucial for developing therapeutic agents Degraw, Christie, Colwell, & Sirotnak, 1992.

Estrogen Receptor Binding and Molecular Docking

A study by Parveen, Ahmed, Idrees, Khan, and Hassan (2017) explored the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluating their estrogen receptor binding affinity and molecular docking. This research indicates the potential of such compounds in targeting estrogen receptors, which could be relevant for cancer therapy Parveen, Ahmed, Idrees, Khan, & Hassan, 2017.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-23-9-8-17(24-13)27-16-3-2-10-25(12-16)18(26)11-14-4-6-15(7-5-14)19(20,21)22/h4-9,16H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIOTEZAPVBLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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